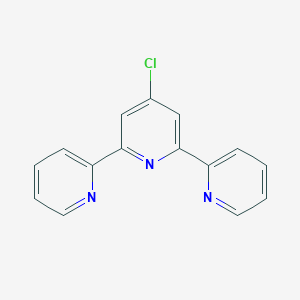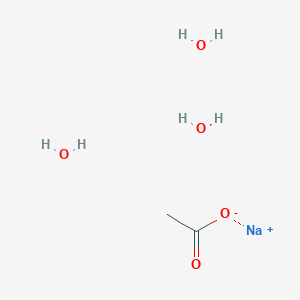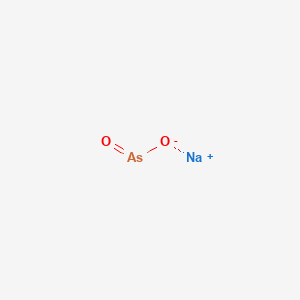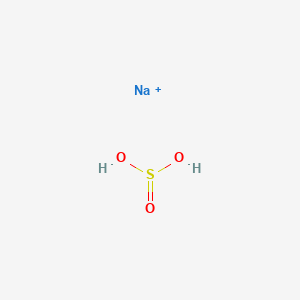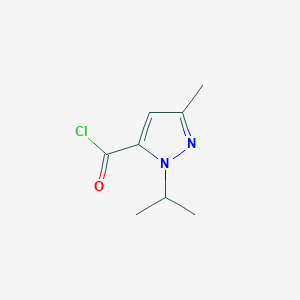
1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C8H11ClN2O. It is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, which is a core element of pyrazole derivatives . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with pyrazoles, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
It’s known that the electrophilicity of the carbonyl carbon of similar compounds increases in the presence of certain catalysts , which could facilitate its interaction with targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrazoles, have been found to possess various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
One study has indicated that a pentanoic acid derivative of a similar compound had strong inhibitory action against several bacterial strains , suggesting potential antimicrobial activity for this compound.
Preparation Methods
The synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Agriculture: Pyrazole derivatives are also used in the development of agrochemicals.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride: This compound has a similar structure but differs in the position of the carbonyl chloride group.
3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride: Another pyrazole derivative with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMQKJMNZZCDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568147 |
Source


|
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133639-29-9 |
Source


|
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










